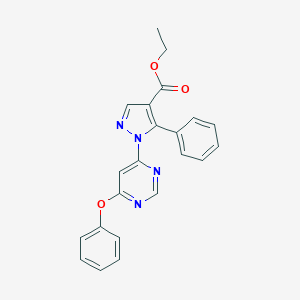![molecular formula C17H10F4N4S B287254 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287254.png)
3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolo-thiadiazole family of compounds, which have been shown to exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activities, this compound has been shown to possess anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activities and its relatively easy synthesis. However, there are also some limitations associated with this compound, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is the development of more potent derivatives of this compound with improved solubility and reduced toxicity. Another possible direction is the investigation of the mechanism of action of this compound and its potential interactions with other compounds and proteins in the cell. Finally, there is also potential for the development of new therapeutic agents based on the structure of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which may have applications in the treatment of cancer, infectious diseases, and inflammatory disorders.
Métodos De Síntesis
The synthesis of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-fluorobenzylhydrazine and 3-(trifluoromethyl)phenylisothiocyanate. The reaction is carried out in the presence of a suitable solvent and a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential applications of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Propiedades
Nombre del producto |
3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C17H10F4N4S |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methyl]-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F4N4S/c18-13-6-4-10(5-7-13)8-14-22-23-16-25(14)24-15(26-16)11-2-1-3-12(9-11)17(19,20)21/h1-7,9H,8H2 |
Clave InChI |
BLFOPSDWACFYQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287194.png)